Cas no 79888-41-8 (3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid)
79888-41-8 structure
Product Name:3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid
Número CAS:79888-41-8
MF:C9H13N3O3S
Megavatios:243.282820463181
CID:1799125
PubChem ID:960599
Update Time:2025-06-14
3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid Propiedades químicas y físicas
Nombre e identificación
-
- 4-oxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
- EN300-111020
- Z57396193
- 3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoicacid
- 4-Hydroxy-4-[(5-propyl-1,3,4-thiadiazol-2-yl)imino]butanoic acid
- SMR000097411
- Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiazol-2-yl)amino)-
- CHEMBL1368306
- SR-01000113924
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid
- Succinamic acid, N-(5-propyl-1,3,4-thiadiazol-2-yl)-
- 3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid
- AKOS001695489
- EU-0050177
- CS-0222389
- 79888-41-8
- HMS2252C18
- MLS000120555
- SR-01000113924-1
- DTXSID301000818
- 3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid
-
- Renchi: 1S/C9H13N3O3S/c1-2-3-7-11-12-9(16-7)10-6(13)4-5-8(14)15/h2-5H2,1H3,(H,14,15)(H,10,12,13)
- Clave inchi: DGTVPQPIVDDUAL-UHFFFAOYSA-N
- Sonrisas: S1C(=NN=C1CCC)NC(CCC(=O)O)=O
Atributos calculados
- Calidad precisa: 243.06776246g/mol
- Masa isotópica única: 243.06776246g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 6
- Complejidad: 262
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.5
- Superficie del Polo topológico: 120Ų
3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | B527053-50mg |
3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid |
79888-41-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B527053-100mg |
3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid |
79888-41-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B527053-500mg |
3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid |
79888-41-8 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-111020-0.05g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 0.05g |
$65.0 | 2023-10-27 | |
| Enamine | EN300-111020-0.1g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 0.1g |
$96.0 | 2023-10-27 | |
| Enamine | EN300-111020-0.25g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 0.25g |
$136.0 | 2023-10-27 | |
| Enamine | EN300-111020-0.5g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 0.5g |
$256.0 | 2023-10-27 | |
| Enamine | EN300-111020-1.0g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 1g |
$355.0 | 2023-06-10 | |
| Enamine | EN300-111020-2.5g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 2.5g |
$697.0 | 2023-10-27 | |
| Enamine | EN300-111020-5.0g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 5g |
$1033.0 | 2023-06-10 |
3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid Literatura relevante
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
79888-41-8 (3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote